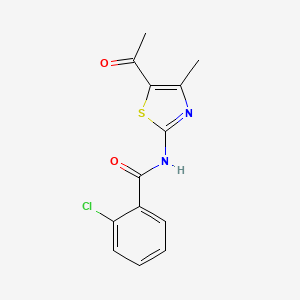

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-acetyl-4-methylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzoyl chloride+5-acetyl-4-methylthiazoletriethylaminethis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiazole derivatives.

Aplicaciones Científicas De Investigación

The compound has shown promising biological activities, particularly in the following areas:

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit anticancer activities. For instance, compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide have been studied for their effects on various cancer cell lines. Thiazole derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that thiazole derivatives can exhibit significant activity against drug-resistant strains of bacteria and fungi. This includes efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, highlighting its potential as a new class of antimicrobial agents .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of thiazole compounds. Specifically, this compound may influence pathways associated with neurodegenerative diseases such as Alzheimer's disease. Research suggests that thiazole derivatives can inhibit enzymes involved in amyloid-beta aggregation and tau phosphorylation, which are critical processes in Alzheimer's pathology .

General Synthetic Route

A common method involves the condensation of 5-acetyl-4-methylthiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds under controlled temperature conditions to yield the desired amide product.

Optimization Techniques

Recent studies have focused on optimizing synthesis methods to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance efficiency and reduce environmental impact .

Therapeutic Applications

The therapeutic applications of this compound span several domains:

Cancer Treatment

Due to its anticancer properties, this compound holds promise for developing new cancer therapies targeting specific kinases involved in tumor growth and metastasis . Its ability to inhibit protein kinases could be leveraged in combination therapies for more effective cancer treatment regimens.

Antimicrobial Treatments

Given its antimicrobial activity, there is potential for this compound to be developed into a treatment option for infections caused by resistant bacterial strains. This is particularly relevant in an era where antibiotic resistance poses a significant public health challenge .

Neurological Disorders

The neuroprotective effects suggest that this compound could be explored further as a therapeutic candidate for neurodegenerative disorders like Alzheimer's disease. Its multitarget approach may provide a novel strategy for managing complex diseases that involve multiple pathological processes .

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Anticancer | Chemotherapeutic agent | Induces apoptosis in cancer cells |

| Antimicrobial | Treatment for drug-resistant infections | Effective against MRSA and VRE |

| Neuroprotection | Potential treatment for Alzheimer's disease | Inhibits amyloid-beta aggregation |

Mecanismo De Acción

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole ring and the chlorobenzamide moiety play crucial roles in binding to these targets, resulting in the inhibition or activation of specific biological processes. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide

- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide

- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Comparison:

- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide: This compound has a methoxy group instead of a chlorine atom, which may affect its chemical reactivity and biological activity.

- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide: The butanamide moiety introduces additional flexibility and potential interactions with biological targets.

- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide: This compound has a more complex structure with multiple rings, which may enhance its binding affinity and specificity for certain targets.

Uniqueness: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Actividad Biológica

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 5-acetyl-4-methylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The chemical structure can be represented as follows:

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit microbial growth through various mechanisms. Studies have shown that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Antifungal Activity

The compound has also demonstrated antifungal properties. Research indicates that this compound can inhibit the growth of certain fungi, making it a candidate for further investigation in antifungal drug development .

Anticancer Effects

One of the most promising aspects of this compound is its anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the modulation of specific molecular targets that are crucial for cancer cell survival .

The biological activity of this compound is attributed to its interaction with specific enzymes or receptors within cells. The thiazole ring and the chlorobenzamide moiety are essential for binding to these targets, leading to the inhibition or activation of critical biological pathways. For instance, it may inhibit certain bacterial enzymes or disrupt cancer cell signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide | Chlorine atom at position 4 | Similar antimicrobial activity but different potency |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide | Butanamide moiety | Enhanced flexibility may improve interactions |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine | More complex structure | Potentially increased binding affinity |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Anticancer Activity : A study reported that this compound exhibited significant cytotoxic effects against MCF-7 and HepG2 cell lines with IC50 values indicating effective concentration ranges for therapeutic applications .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibiotic agent.

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-5-3-4-6-10(9)14/h3-6H,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTVXCMTCQZIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.